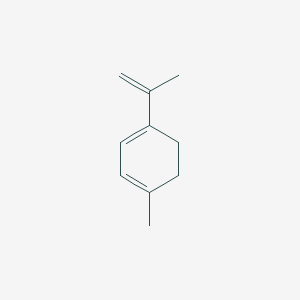

p-Mentha-1,3,8-triene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

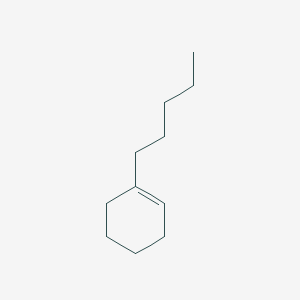

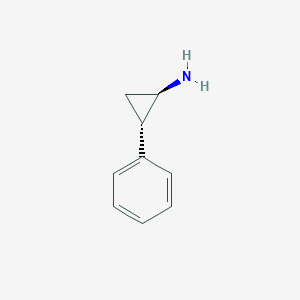

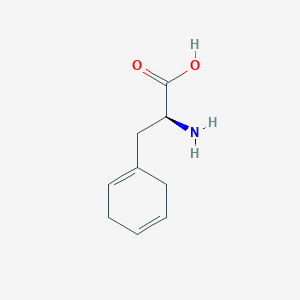

P-Mentha-1,3,8-triene is a natural organic compound that belongs to the class of terpenes. It is a colorless liquid that has a strong, pleasant odor similar to that of mint. p-Mentha-1,3,8-triene is found in various plants, including spearmint, peppermint, and eucalyptus. It has several scientific research applications, including its use in the synthesis of other organic compounds, as well as its potential use in the development of new drugs.

Aplicaciones Científicas De Investigación

Photochemical Reactions

Research has explored the photochemical and thermal behavior of p-Mentha-1,3,8-triene, revealing its involvement in reactions such as dehydration, ring opening, and dimerization. These studies are significant in understanding the chemical pathways and potential applications of p-Mentha-1,3,8-triene in various fields (Spraul, Nitz, & Drawert, 1991).

Synthesis and Olfactory Evaluation

The compound has been synthesized and characterized for its olfactory properties. Studies in this area provide insights into the potential use of p-Mentha-1,3,8-triene in fragrances and flavorings, highlighting its floral and herbaceous notes (Radoias, Bosilcov, Ciocan-Tarța, & Bacher, 2017).

Essential Oil Composition

Research on the essential oils of various plants, including Malagasy endemic species, has identified p-Mentha-1,3,8-triene as a key component. These studies are crucial for understanding the biochemical makeup of essential oils and their potential applications in aromatherapy and other therapeutic fields (Rakotonandrasana et al., 2019).

Aroma Compounds in Parsley

Investigations into the key odorants of parsley have found that p-Mentha-1,3,8-triene is one of the character impact flavor compounds of this herb. Understanding these compounds is essential for the food industry and the development of flavorings and fragrances (Masanetz & Grosch, 1998).

Insecticidal Properties

Studies on the insecticidal properties of Mentha species have highlighted the potential use of p-Mentha-1,3,8-triene in natural pest control solutions. This line of research is particularly relevant for developing environmentally friendly insecticides (Kumar, Mishra, Malik, & Satya, 2011).

Essential Oil Biosynthesis

Research on essential oil biosynthesis in plants like Mentha arvensis L. involves understanding the role of compounds like p-Mentha-1,3,8-triene. This knowledge is crucial for the cultivation and genetic engineering of plants for improved oil production and quality (Tiwari, 2016).

Propiedades

Número CAS |

18368-95-1 |

|---|---|

Nombre del producto |

p-Mentha-1,3,8-triene |

Fórmula molecular |

C10H14 |

Peso molecular |

134.22 g/mol |

Nombre IUPAC |

1-methyl-4-prop-1-en-2-ylcyclohexa-1,3-diene |

InChI |

InChI=1S/C10H14/c1-8(2)10-6-4-9(3)5-7-10/h4,6H,1,5,7H2,2-3H3 |

Clave InChI |

XNMPFDIYAMOYRM-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(CC1)C(=C)C |

SMILES canónico |

CC1=CC=C(CC1)C(=C)C |

Otros números CAS |

18368-95-1 |

Sinónimos |

p-menthatriene,p-mentha-1,3,8-triene |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1',3'-dihydro-5'-methoxy-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]](/img/structure/B92974.png)

![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)